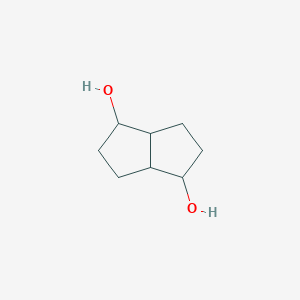

Octahydro-pentalene-1,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octahydro-pentalene-1,4-diol is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . It is primarily used for research and development purposes .

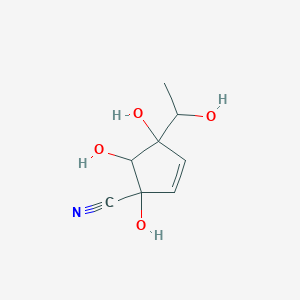

Molecular Structure Analysis

The molecular structure of Octahydro-pentalene-1,4-diol consists of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.科学的研究の応用

1. Copolymer Synthesis and Material Properties:

- Octahydro-2,5-pentalenediol (OPD), a bicyclic diol derived from citric acid, is used in synthesizing copolycarbonates (co-PCs) with 1,4-cyclohexanedimethanol (CHDM) and diphenyl carbonate (DPC). These polycarbonates exhibit amorphous characteristics, increased glass transition temperatures with higher OPD content, and improved mechanical properties such as increased Young's modulus. This demonstrates OPD's potential in developing materials with enhanced rigidity, thermal stability, and impact resistance (Yu et al., 2019).

2. Renewable Resource Utilization in Polymer Chemistry:

- OPD is also explored as a bio-based alternative for developing copolycarbonates, owing to its rigidity and higher thermal stability compared to isohexides. By converting OPD to octahydro-2,5-pentalenediol bis(methyl carbonate) and polymerizing it with various diols, a range of copolycarbonates with distinct properties was synthesized. This research emphasizes the use of renewable resources in creating versatile polymers (Liu et al., 2017).

3. Applications in Organometallic Chemistry:

- The conversion of 8,8-dibromobicyclo[5.1.0]octa-2,4-dienes to pentalene ligands via carbene-induced rearrangement is significant for organometallic chemistry. These ligands, including 6-alkyl-substituted variants, have been synthesized and used in forming metal complexes, highlighting the application of OPD-related structures in developing novel organometallic compounds (Jones et al., 2006).

4. Synthesis of Functionalized Pentalenes:

- Functionalized pentalene derivatives have been synthesized from bicyclo[3.3.0]octane-3,7-dione, leading to compounds with potential applications in chemical synthesis and materials science. These derivatives demonstrate the versatility of pentalene structures, including OPD, in the creation of new functional materials (Anderl et al., 2008).

5. Exploring Antiaromaticity in Pentalenes:

- Studies on the synthesis and characterization of polycyclic pentalenes with Hückel antiaromatic properties reveal insights into the chemical behavior of pentalene structures. This research contributes to understanding antiaromaticity and its impact on electronic and optical properties, relevant for materials science and electronics (Oshima et al., 2017).

6. Structural and Energetic Analysis of Pentalene Derivatives:

- Investigations into the structures and energetics of various pentalene derivatives, including those related to OPD, provide important information on their aromatic character and potential applications in molecular design and materials development (Macaluso et al., 2004).

Safety and Hazards

Safety data sheets indicate that if Octahydro-pentalene-1,4-diol is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . In all cases, a doctor or Poison Control Center should be contacted immediately .

特性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-5-6(7)2-4-8(5)10/h5-10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQZPNNBRRVLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454155 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydro-pentalene-1,4-diol | |

CAS RN |

32652-65-6 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide](/img/structure/B1248253.png)

![(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine](/img/structure/B1248258.png)

![[(1R)-2-(6-bromo-1H-indol-3-yl)-1-carboxyethyl]-trimethylazanium](/img/structure/B1248261.png)

![(+)-(1R,2R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2-oxide](/img/structure/B1248269.png)

![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)